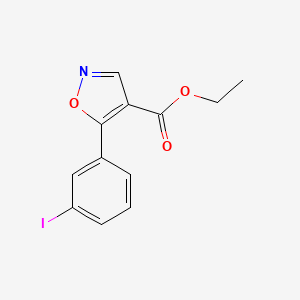

Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate

Description

Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate is a substituted isoxazole derivative characterized by a 3-iodophenyl group at position 5 and an ethoxycarbonyl group at position 4 of the isoxazole ring. The iodine substituent introduces unique electronic and steric effects, which may influence reactivity, pharmacokinetics, and crystallographic behavior compared to other halogenated or alkyl/aryl-substituted isoxazoles .

Properties

Molecular Formula |

C12H10INO3 |

|---|---|

Molecular Weight |

343.12 g/mol |

IUPAC Name |

ethyl 5-(3-iodophenyl)-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C12H10INO3/c1-2-16-12(15)10-7-14-17-11(10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 |

InChI Key |

JYFAZZWIIYXETI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1)C2=CC(=CC=C2)I |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate typically involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes. This reaction proceeds through a (3+2) cycloaddition mechanism, forming the isoxazole ring . The reaction conditions often include the use of copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other groups through reactions such as the Suzuki-Miyaura coupling, which involves the use of boron reagents and palladium catalysts.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex structures with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-(3-iodophenyl)isoxazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Features

Planarity and Hydrogen Bonding

Isoxazole derivatives often exhibit planarity due to intramolecular hydrogen bonding. For example:

- Ethyl 5-amino-3-methylisoxazole-4-carboxylate displays near-planarity between the isoxazole and ester moieties via an N–H⋯O hydrogen bond .

- Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate shows a dihedral angle of <6° between the isoxazole and phenyl rings, with hydrogen bonds stabilizing crystal packing .

Substituent Effects

- Electron-Withdrawing Groups : Derivatives like ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate (MW: 315.24) leverage trifluoromethyl and methoxy groups for enhanced metabolic stability and lipophilicity .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.